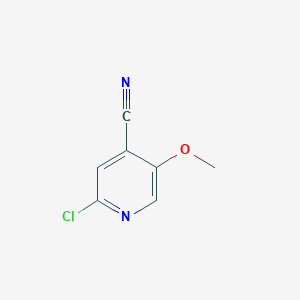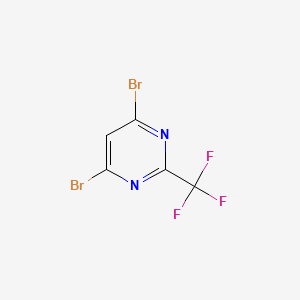
4,6-Dibromo-2-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2. It is a pyrimidine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions
4,6-Dibromo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would produce a biaryl compound .
科学研究应用
4,6-Dibromo-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with biological molecules through its bromine and trifluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with DNA and proteins .
相似化合物的比较
Similar Compounds
2,5-Dibromo-4-(trifluoromethyl)pyridine: Another brominated pyridine derivative with similar chemical properties.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A chlorinated analogue with different reactivity and applications.
2,4-Dibromo-5-(trifluoromethyl)pyrimidine: A structural isomer with distinct chemical behavior.
Uniqueness
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
属性
分子式 |
C5HBr2F3N2 |
|---|---|
分子量 |
305.88 g/mol |
IUPAC 名称 |
4,6-dibromo-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
InChI 键 |
TXYFNXKWKULTFM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1Br)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


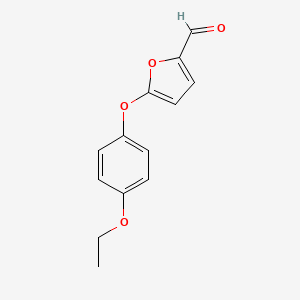
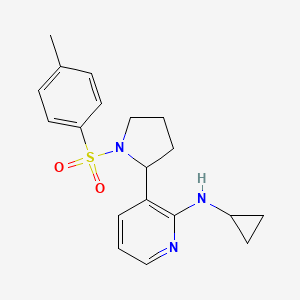
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)
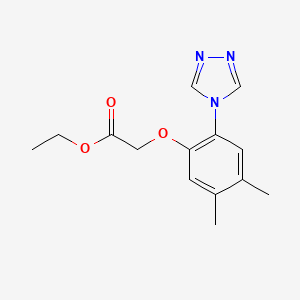
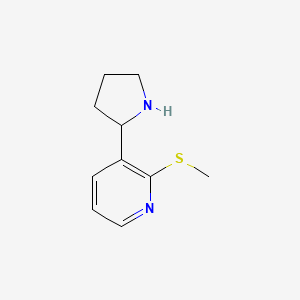
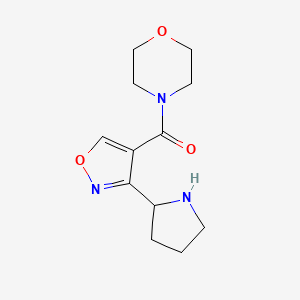
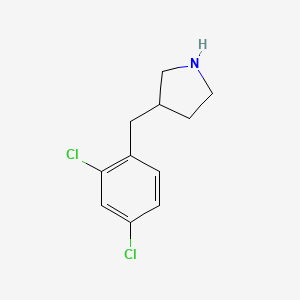


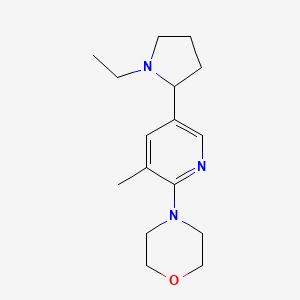
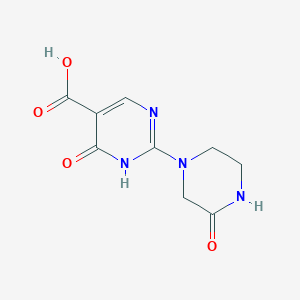
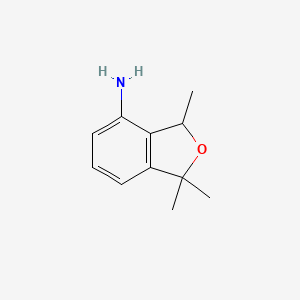
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)
